molecular formula C8H9FS B2447042 3-Fluorobenzyl methyl sulfide CAS No. 50396-78-6

3-Fluorobenzyl methyl sulfide

Cat. No. B2447042
CAS RN: 50396-78-6
M. Wt: 156.22
InChI Key: QEBJQIFOGSVZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorobenzyl methyl sulfide, also known as (3-Fluorobenzyl)(methyl)sulfane, is an organic compound . Its molecular formula is C8H9FS .


Synthesis Analysis

The synthesis of 3-Fluorobenzyl methyl sulfide or similar compounds typically involves reactions of disulfide with cyclic ethers, amides, ketones, and epoxides . Another method involves the reaction of a thiolate anion with an alkyl halide .


Molecular Structure Analysis

3-Fluorobenzyl methyl sulfide is a sulfide, which means it has a structure R-S-R’, where R and R’ represent organic groups . In this case, one group is a 3-fluorobenzyl and the other is a methyl group .


Chemical Reactions Analysis

Sulfides, including 3-Fluorobenzyl methyl sulfide, can undergo various chemical reactions. For instance, they can be oxidized to sulfoxides and sulfones . They can also react with alkyl halides to form new sulfides .

Scientific Research Applications

Ischemic Stroke Protection

MTC has demonstrated protective effects against ischemic stroke. In a study by Fan et al., MTC was synthesized and evaluated for its impact on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats. The results showed that MTC increased antioxidant enzyme activity (SOD, CAT, GPx) and decreased lactate dehydrogenase (LDH) release. Additionally, it activated the PI3K/AKT pathway, reduced pro-apoptotic proteins (Bax and Bim), and increased anti-apoptotic protein (Bcl-2) levels. The compound also decreased endoplasmic reticulum stress (ERS), ultimately protecting neurons from ischemic injury .

Axonal Regeneration

In the same study, MTC was found to promote axonal regeneration in primary neurons of neonatal rats by activating the MEK-ERK signaling pathway. This effect contributes to neural repair and recovery after injury .

Anti-Inflammatory Properties

MTC may possess anti-inflammatory properties. By reducing cerebral ischemia-reperfusion injury, it decreases the expression of proinflammatory factors, potentially impacting neuroinflammatory conditions .

Hydrogen Sulfide (H2S) Donor

MTC is a novel H2S donor. Hydrogen sulfide plays essential roles in various physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection. MTC’s ability to release H2S makes it relevant for further investigation in this context .

Fluorescent Probe Development

While not directly studied for MTC, related compounds have been explored as fluorescent probes for detecting H2S. Researchers have designed specific fluorescent probes to visualize H2S in biological systems. Although MTC itself hasn’t been used as a probe, understanding its H2S-donating properties could inspire future probe development .

properties

IUPAC Name

1-fluoro-3-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBJQIFOGSVZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzyl methyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.